(1-Benzyltriazol-4-yl)-[4-(cyclopentylamino)piperidin-1-yl]methanone
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Overview
Description
(1-Benzyltriazol-4-yl)-[4-(cyclopentylamino)piperidin-1-yl]methanone is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Benzyltriazol-4-yl)-[4-(cyclopentylamino)piperidin-1-yl]methanone typically involves multiple steps, starting with the preparation of the triazole and piperidine intermediates. The triazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne. The piperidine ring is often prepared through hydrogenation of pyridine derivatives. The final step involves coupling the triazole and piperidine intermediates with a benzyl group and a cyclopentylamino group under specific reaction conditions, such as the use of a base like sodium hydride in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for the cycloaddition and hydrogenation steps, as well as advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(1-Benzyltriazol-4-yl)-[4-(cyclopentylamino)piperidin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or cyclopentylamino groups using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.
Scientific Research Applications
(1-Benzyltriazol-4-yl)-[4-(cyclopentylamino)piperidin-1-yl]methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (1-Benzyltriazol-4-yl)-[4-(cyclopentylamino)piperidin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can act as a bioisostere for carboxylic acids or amides, allowing the compound to mimic the natural substrates of enzymes. This interaction can inhibit or modulate the activity of the target enzyme, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(1-Benzyltriazol-4-yl)-[4-(cyclohexylamino)piperidin-1-yl]methanone: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.
(1-Benzyltriazol-4-yl)-[4-(methylamino)piperidin-1-yl]methanone: Contains a methylamino group instead of a cyclopentylamino group.
Uniqueness
The uniqueness of (1-Benzyltriazol-4-yl)-[4-(cyclopentylamino)piperidin-1-yl]methanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopentylamino group, in particular, may enhance its binding affinity to certain molecular targets compared to similar compounds with different substituents.
Properties
IUPAC Name |
(1-benzyltriazol-4-yl)-[4-(cyclopentylamino)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O/c26-20(19-15-25(23-22-19)14-16-6-2-1-3-7-16)24-12-10-18(11-13-24)21-17-8-4-5-9-17/h1-3,6-7,15,17-18,21H,4-5,8-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITLMIAPYDGPWCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2CCN(CC2)C(=O)C3=CN(N=N3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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